N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxyphenylacetic acid with 3-methoxybenzyl chloride, followed by amidation with 4-methoxyphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-phenylpropanamide
- 3-(4-methoxyphenyl)-2-propenoic acid
- 4-methoxybenzyl methyl ketone
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific arrangement of methoxy groups and the propanamide backbone
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-10-7-15(8-11-17)9-12-20(22)21-14-19(25-3)16-5-4-6-18(13-16)24-2/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRPNYEUKFVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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